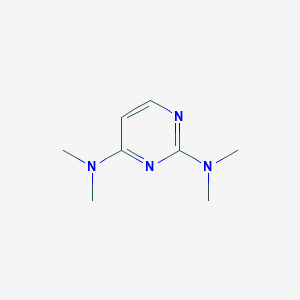
2,4-Bis(dimethylamino)pyrimidine
Overview
Description
2,4-Bis(dimethylamino)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA. The compound this compound is characterized by the presence of two dimethylamino groups attached to the 2 and 4 positions of the pyrimidine ring, which imparts unique chemical and physical properties to the molecule.
Mechanism of Action
Target of Action
The primary target of 2,4-Bis(dimethylamino)pyrimidine is the EGFRT790M kinase . This kinase plays a crucial role in the signaling pathways of cells, particularly in relation to cell growth and proliferation .
Mode of Action
This compound interacts with its target, the EGFRT790M kinase, by binding to it . This interaction results in the inhibition of the kinase, which can lead to changes in the cell’s signaling pathways .
Biochemical Pathways
The inhibition of the EGFRT790M kinase by this compound affects various biochemical pathways. These pathways are primarily related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been evaluated . The compound is predicted to be orally bioavailable with a bioavailability score of 0.55 . It can also be synthesized easily in the lab, based on its synthetic accessibility score .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the EGFRT790M kinase . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . For example, some 2,4-diaminopyrimidines derivatives have been found to inhibit EGFRT790M kinase, a key enzyme involved in non-small cell lung cancer
Cellular Effects
Some 2,4-diaminopyrimidines derivatives have been found to have anti-tumor activities, suggesting that they may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that some 2,4-diaminopyrimidines derivatives can inhibit EGFRT790M kinase, suggesting that they may exert their effects at the molecular level through binding interactions with this enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(dimethylamino)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the substitution of chlorine atoms with dimethylamino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(dimethylamino)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like halogens or alkylating agents in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
2,4-Bis(dimethylamino)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Similar structure but with amino groups instead of dimethylamino groups.
2,4-Dichloropyrimidine: Precursor in the synthesis of 2,4-Bis(dimethylamino)pyrimidine.
2,4-Dimethylpyrimidine: Contains methyl groups instead of dimethylamino groups.
Uniqueness
This compound is unique due to the presence of two dimethylamino groups, which significantly influence its chemical reactivity and biological activity. These groups enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11(2)7-5-6-9-8(10-7)12(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZLRTGGPPIBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286438 | |
| Record name | 2,4-bis(dimethylamino)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-94-4 | |
| Record name | NSC45784 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-bis(dimethylamino)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The article mentions a novel method for synthesizing 6-(polyfluoroalkyl)uracils. How does this relate to the formation of 2,4-bis(dimethylamino)pyrimidine?
A1: The research focuses on a multi-step synthetic pathway where polyfluoro-1,1-dihydroalkyl benzyl sulfones are ultimately converted into various pyrimidine derivatives. While the primary focus is on 6-(polyfluoroalkyl)uracils, this compound is generated as a byproduct during one of the reaction steps. Specifically, direct amination of 5-(benzylsulfonyl)-6-(polyfluoroalkyl)pyrimidine-2,4(1H,3H)-diones (compound 3 in the paper) with dimethylamine occurs at high temperatures in HMPA (hexamethylphosphoramide), leading to the formation of this compound alongside desulfonylation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


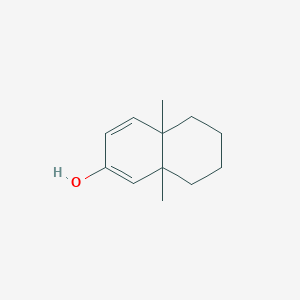

![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)

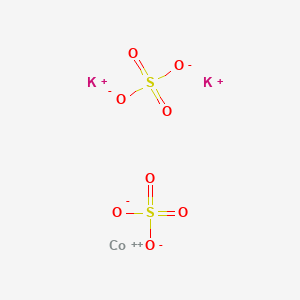
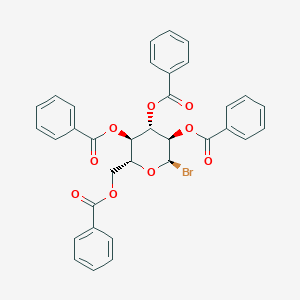
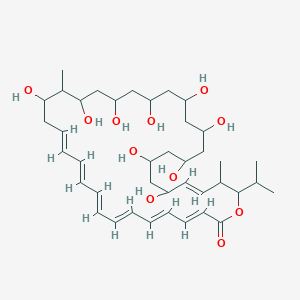
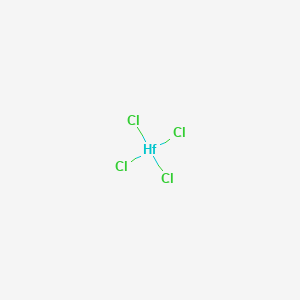
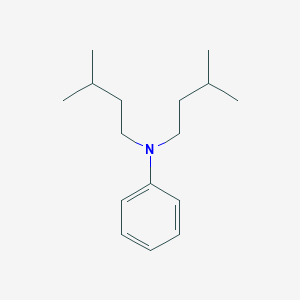

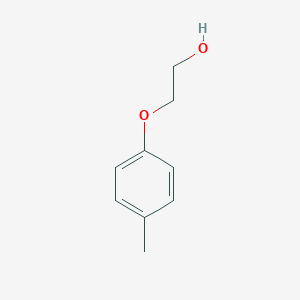
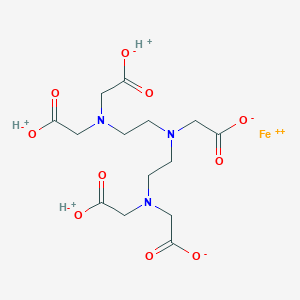
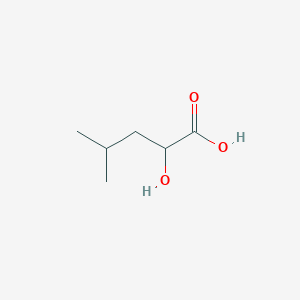
![(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B85400.png)
